N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine is a chemical compound with the molecular formula C14H15N5O2 and a molecular weight of 285.307 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, including the formation of the oxazole ring, the azetidine ring, and the pyridazine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Common synthetic methods may involve cycloaddition reactions, condensation reactions, and ring-closing reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a wide range of substituted products .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has shown promising biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine can be compared with other similar compounds, such as:
Isoxazoles: These compounds share the oxazole ring structure and exhibit similar biological activities.
Azetidines: Compounds containing the azetidine ring may have comparable chemical reactivity and applications.
Pyridazines: The pyridazine ring is a common feature in many biologically active compounds, making them relevant for comparison.
The uniqueness of this compound lies in its specific combination of these ring structures, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-14(11-6-12(21-18-11)9-3-4-9)19-7-10(8-19)16-13-2-1-5-15-17-13/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCPYUVFMFJFNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC(C3)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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